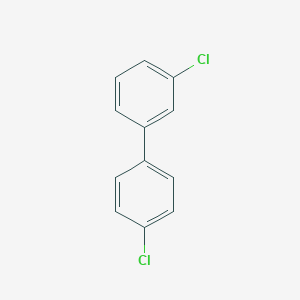

3,4'-Dichlorobiphenyl

Vue d'ensemble

Description

3,4’-Dichlorobiphenyl is a polychlorinated biphenyl (PCB) congener . PCBs are a group of synthetic organic compounds with 1-10 chlorine atoms attached to the biphenyl moiety .

Synthesis Analysis

The synthesis of 3,4’-Dichlorobiphenyl involves the use of bis-3,4-dichlorobenzoyl peroxide and m-dinitro-benzene in a boiling solution of dry reagent grade benzene . The reaction is boiled under reflux for 40 hours, and the resulting solution is distilled until the residual volume is about 200 ml .Molecular Structure Analysis

The molecular formula of 3,4’-Dichlorobiphenyl is C12H8Cl2 . It has a molecular weight of 223.098 .Chemical Reactions Analysis

PCBs, including 3,4’-Dichlorobiphenyl, can be degraded by microbial enzymes under anaerobic and/or aerobic conditions . The degradation rate decreases as chlorination substitution in the biphenyl ring increases . Four main enzymes are reported for the biodegradation pathway of PCBs: biphenyl dioxygenase (bphA), dihydrodiol dehydrogenase (bphB), 2,3-dihydroxybiphenyl dioxygenase (bphC), and 2-hydroxyl-6-oxo-6-phenylhexa-2,4-dienoic acid hydrolase (bphD) .Physical And Chemical Properties Analysis

3,4’-Dichlorobiphenyl is a solid substance . It is one of the most persistent classes of xenobiotic pollutants due to its low reactivity and stability in harsh environmental conditions .Applications De Recherche Scientifique

Metabolic Studies and Molecular Interactions

- Metabolism and Structure Analysis: 3,4'-Dichlorobiphenyl (3,4'-DCB) is studied for its metabolic pathways and structural properties. For instance, 3,5-Dichloro-3',4'-dimethoxybiphenyl, a metabolite of 3,4-DCB, displays π-π stacking interactions and specific dihedral angles between benzene rings, providing insights into molecular interactions and conformation (Dhakal, Parkin, & Lehmler, 2019).

Environmental Degradation Studies

- Photodechlorination: The degradation of 3,4-DCB in environmental contexts is a key research area. Studies on its photodechlorination in solutions like 2-propanol have been conducted, revealing insights into the transformation of such compounds under light exposure (Nishiwaki, Shinoda, Anda, & Hida, 1982).

Electrochemical Reduction Studies

- Electrochemical Reduction Mechanisms: Investigations into the electrochemical reduction of dichlorobiphenyls, including 3,4-DCB, have been performed. These studies analyze the regioselective reduction process using quantum chemical calculations, providing crucial insights into the mechanisms of PCB degradation (Muthukrishnan, Boyarskiy, Sangaranarayanan, & Boyarskaya, 2012).

Metabolite Analysis and Toxicological Studies

- Complex Metabolite Formation: Research on 3,4'-DCB has also delved into the formation of complex metabolites, including novel methoxylated metabolites, in human cell models. These studies are crucial for understanding the potential toxicological impacts of such compounds (Zhang et al., 2020).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

3,4’-Dichlorobiphenyl, a type of polychlorinated biphenyl (PCB), primarily targets the Estrogen receptor . The Estrogen receptor plays a crucial role in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .

Mode of Action

The mode of action of 3,4’-Dichlorobiphenyl involves its interaction with its primary target, the Estrogen receptor. It interferes with human metabolism, which can have serious implications . Some of these interference mechanics are well established, but often the long-term effects and health consequences remain largely unknown .

Biochemical Pathways

3,4’-Dichlorobiphenyl is metabolized through a complex network responsible for PCB degradation . The most active PCB congeners are substituted at both para and at two or meta positions . The key enzyme involved in this process is biphenyl 2,3-dioxygenase , which has been intensively characterized . This enzyme catalyzes the addition of a molecule of oxygen to the 2,3-position of PCBs, forming cis-2,3-dihydro-2,3-dihydroxychlorobiphenyl .

Pharmacokinetics

The pharmacokinetics of 3,4’-Dichlorobiphenyl involves its metabolism to a complex mixture of oxidative metabolites, including novel methoxylated metabolites, by HepG2 cells . These metabolites include monohydroxylated, dihydroxylated, methoxylated-hydroxylated, and methoxylated-dihydroxylated metabolites and the corresponding sulfo and glucuronide conjugates .

Result of Action

The molecular and cellular effects of 3,4’-Dichlorobiphenyl’s action are complex. It has been found to increase dendritic arborization in vitro . This effect is mediated via cAMP response element-binding protein (CREB) mechanisms . Since CREB signaling is crucial for normal neurodevelopment, and perturbations of CREB signaling have been associated with neurodevelopmental disorders, this suggests that 3,4’-Dichlorobiphenyl poses a threat to the developing brain .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of 3,4’-Dichlorobiphenyl. Its degradation in the environment can occur through anaerobic dechlorination, aerobic microbial degradation, and a combination of transformation of anaerobic dechlorination and aerobic degradation .

Propriétés

IUPAC Name |

1-chloro-3-(4-chlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJDNEKOMKXLSBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10863067 | |

| Record name | 3,4'-Dichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10863067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4'-Dichlorobiphenyl | |

CAS RN |

2974-90-5, 33039-81-5 | |

| Record name | 3,4'-Dichlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002974905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Biphenyl, ar,ar'-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033039815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4'-Dichlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10863067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4'-DICHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Q041BH8IG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

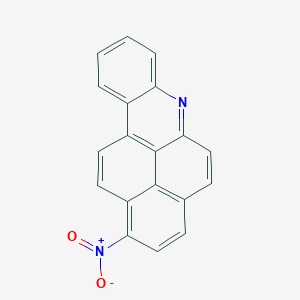

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

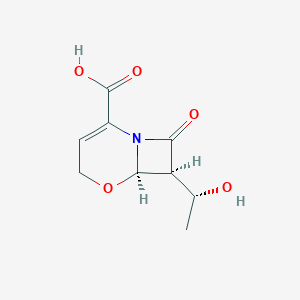

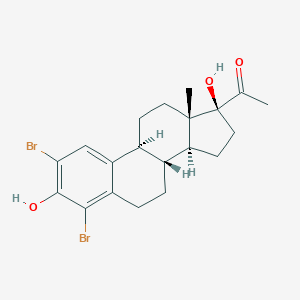

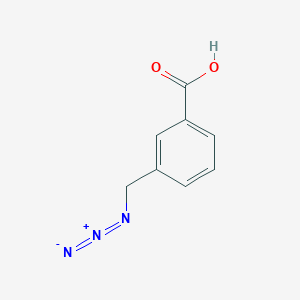

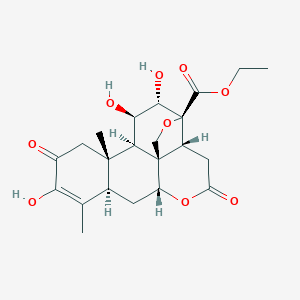

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-Amino-5-(trifluoromethyl)phenoxy]-5-(trifluoromethyl)aniline](/img/structure/B164774.png)